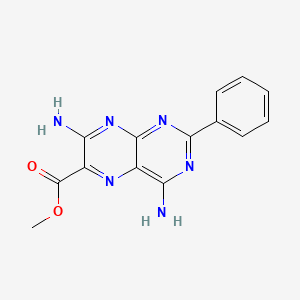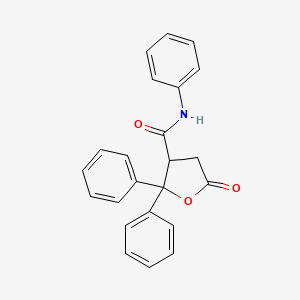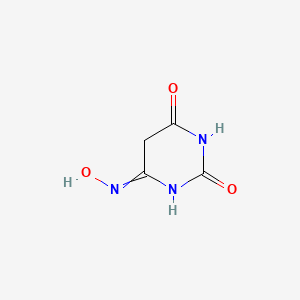
6-(Hydroxyimino)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxyimino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyimino group at the 6th position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyimino)uracil typically involves the modification of uracil derivatives. One common method includes the reaction of uracil with hydroxylamine under specific conditions to introduce the hydroxyimino group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxyimino)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxyimino)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in modifying nucleic acids and its potential as an antiviral agent.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-(Hydroxyimino)uracil involves its interaction with nucleic acids. The hydroxyimino group can form hydrogen bonds with nucleobases, potentially disrupting normal base pairing and affecting the function of RNA. This disruption can inhibit viral replication, making it a candidate for antiviral therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azauracil: Another uracil derivative with a nitrogen atom at the 6th position.
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5th position.
6-Methyluracil: A derivative with a methyl group at the 6th position.
Uniqueness
6-(Hydroxyimino)uracil is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with nucleic acids, making it valuable in antiviral research and other scientific applications.
Eigenschaften
Molekularformel |
C4H5N3O3 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
6-hydroxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |
InChI-Schlüssel |
IBAKVXSSQLGTST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NO)NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


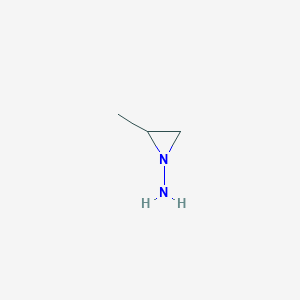

![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
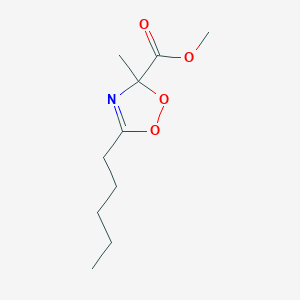
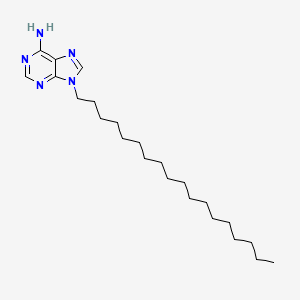
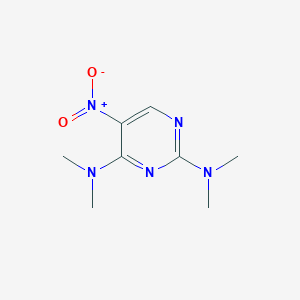

![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
